molecular formula C15H15NO4 B2580261 (Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide CAS No. 691376-83-7

(Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide

Cat. No. B2580261
CAS RN: 691376-83-7
M. Wt: 273.288
InChI Key: LRECVXZDOQOTFG-YBEGLDIGSA-N
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Description

(Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide, also known as HDMBO or DMBO, is a synthetic compound that has been studied for its potential applications in various fields of science.

Scientific Research Applications

Polymer Synthesis and Applications

The synthesis of polymers incorporating Schiff base units, such as (Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide, has been explored for creating materials with unique properties. For instance, polyurethane cationomers with anil groups exhibit fluorescent properties due to the intramolecular proton transfer in salicylideneanil structures, which is facilitated by the Schiff base moiety. This characteristic makes them suitable for applications requiring fluorescence, such as in sensing and imaging technologies (Buruianǎ et al., 2005).

Photocatalytic and Electrochemical Properties

Research on materials incorporating (Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide or its analogs has demonstrated their potential in photocatalytic and electrochemical applications. For instance, the development of electroactive benzoxazine monomers and polymers featuring aniline dimer structures has been reported. These materials engage in reversible electron transfer processes, making them promising candidates for advanced corrosion-resistant coatings due to their electroactivity and ability to facilitate the formation of protective metal oxide layers (Li et al., 2018).

Environmental Remediation

The selective oxidation of aniline compounds, including those related to (Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide, can yield products like azoxybenzenes, azobenzenes, and nitrosobenzenes. These reactions are significant for organic synthesis and have implications for environmental remediation, as they offer an economical and environmentally friendly strategy for the selective oxidation of pollutants (Qin et al., 2021).

Adsorption and Removal of Contaminants

Graphene oxide (GO) has been studied for the adsorption of aromatic organic compounds (AOCs) from water, including aniline derivatives. This research highlights the importance of the surface structure of GO in the efficient removal of contaminants. The insights gained from these studies could be applied to the design of adsorbent materials incorporating or targeting compounds like (Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide for environmental cleanup efforts (Yan et al., 2015).

Advanced Photocatalytic Reduction

The synthesis of graphene-ZnO-Au nanocomposites has been explored for the efficient photocatalytic reduction of nitrobenzene to aniline, demonstrating the potential of such materials for the removal of organic pollutants and production of valuable chemicals. This research underscores the utility of nanocomposite materials in photocatalysis and could be relevant to the development of systems designed for the transformation of compounds related to (Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide (Roy et al., 2013).

Safety and Hazards

The safety data sheet for a related compound, “4-Hydroxy-3,5-dimethoxybenzaldehyde”, indicates that it may form combustible dust concentrations in air, is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-[(N-hydroxyanilino)methylidene]-2,6-dimethoxycyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-19-13-8-11(9-14(20-2)15(13)17)10-16(18)12-6-4-3-5-7-12/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOBCFJANGIQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN(C2=CC=CC=C2)O)C=C(C1=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-hydroxy-3,5-dimethoxybenzylidene)aniline oxide

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